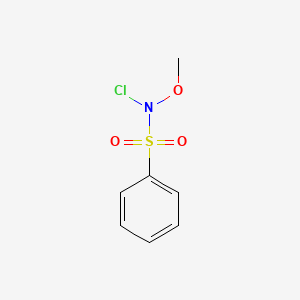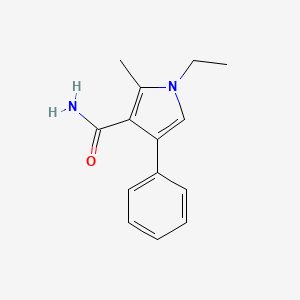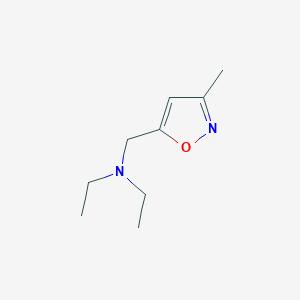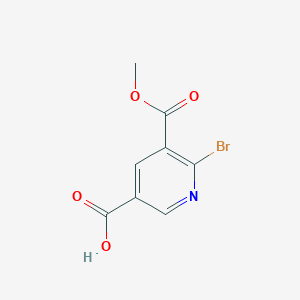![molecular formula C10H6F3NO3 B12868026 1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that features a benzoxazole ring substituted with a trifluoromethoxy group and an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with ethyl oxalyl chloride, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparación Con Compuestos Similares
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, potentially affecting its reactivity and biological activity.
Uniqueness: 1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C10H6F3NO3 |
|---|---|
Peso molecular |
245.15 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO3/c1-5(15)9-14-8-6(16-9)3-2-4-7(8)17-10(11,12)13/h2-4H,1H3 |
Clave InChI |
JIKNDOCPZDHYPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC=C2OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


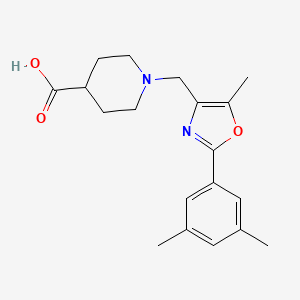
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
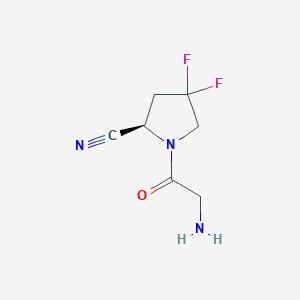
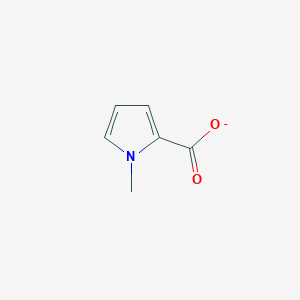

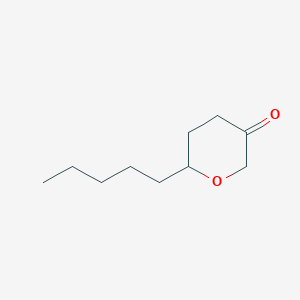
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)

